molecular formula C10H14N2O3 B1395030 2-[Ethyl(2-hydroxyethyl)amino]nicotinic acid CAS No. 1183543-11-4

2-[Ethyl(2-hydroxyethyl)amino]nicotinic acid

Cat. No.: B1395030
CAS No.: 1183543-11-4
M. Wt: 210.23 g/mol
InChI Key: VSGJADSOJMHPEB-UHFFFAOYSA-N
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Description

Historical Context of Nicotinic Acid Derivatives in Chemical Research

The development of nicotinic acid derivatives has its roots in the early 20th century discovery of nicotinic acid as a crucial vitamin, initially identified as the "pellagra-preventing factor" by biochemist Conrad Elvehjem in 1937. This foundational work established nicotinic acid as vitamin B₃, recognizing its essential role in human metabolism and its conversion to nicotinamide adenine dinucleotide, a critical coenzyme in cellular processes. The historical significance of nicotinic acid as both a nutrient and a therapeutic agent provided the impetus for extensive chemical modification studies aimed at developing derivatives with enhanced properties or novel activities.

The systematic exploration of nicotinic acid derivatives gained momentum in the mid-20th century as researchers recognized the potential for structural modification to overcome limitations of the parent compound. Early studies focused on addressing the side effects associated with high-dose nicotinic acid therapy, particularly the characteristic flushing reaction that limited patient compliance. These efforts led to the development of various derivatives designed to maintain therapeutic efficacy while minimizing adverse reactions, establishing a paradigm for structure-based drug optimization that continues to influence modern pharmaceutical research.

Research into amino-substituted nicotinic acid derivatives emerged as a particularly fruitful area of investigation, driven by the recognition that amino groups could serve as versatile sites for further chemical modification. The work of multiple research groups demonstrated that substitution at the 2-position of the pyridine ring could dramatically alter both the pharmacokinetic and pharmacodynamic properties of nicotinic acid derivatives. These studies revealed that amino substituents not only affected the compounds' lipophilicity and metabolic stability but also influenced their interactions with biological targets, opening new avenues for therapeutic applications.

The evolution of synthetic methodologies in organic chemistry has enabled increasingly sophisticated approaches to nicotinic acid derivative synthesis. Modern techniques allow for precise control over substitution patterns and stereochemistry, facilitating the preparation of complex derivatives such as this compound. The development of these advanced synthetic capabilities has been crucial in expanding the chemical space accessible to researchers, enabling the exploration of structure-activity relationships that were previously impossible to investigate.

Structural Relationship to Nicotinic Acid (Vitamin B₃) and Its Analogues

The fundamental structural relationship between this compound and nicotinic acid centers on the shared pyridine-3-carboxylic acid core, which defines the essential nicotinic acid pharmacophore. Nicotinic acid, with its simple pyridine ring bearing a carboxylic acid group at the 3-position, serves as the basic template upon which more complex derivatives are constructed. The systematic modification of this core structure through substitution at various positions has yielded numerous analogues with diverse biological properties, establishing nicotinic acid as one of the most extensively studied pyridine derivatives in pharmaceutical chemistry.

The specific modification pattern in this compound involves substitution at the 2-position of the pyridine ring, a site that significantly influences the electronic properties of the entire molecule. While nicotinic acid contains an unsubstituted pyridine nitrogen, the introduction of the amino group at the 2-position creates a diaminopyridine system that alters the basicity and hydrogen bonding potential of the molecule. This structural change represents a fundamental shift from the original vitamin B₃ framework, potentially affecting both metabolic pathways and biological targets.

Comparative analysis with other nicotinic acid analogues reveals the strategic nature of the substituent choice in this compound. Research has demonstrated that the position and nature of substituents on the pyridine ring critically determine biological activity. Studies of 4-substituted and 5-substituted nicotinic acid derivatives have shown that substitution at different positions can result in dramatically different activity profiles, with some positions being more tolerant of modification than others. The 2-position substitution pattern exemplified by this compound represents a particularly interesting case, as it places the amino group adjacent to the pyridine nitrogen, creating potential for intramolecular interactions.

The relationship between this compound and vitamin B₃ extends beyond simple structural similarity to encompass potential metabolic connections. Nicotinic acid serves as a precursor to nicotinamide adenine dinucleotide, a crucial coenzyme involved in cellular energy metabolism and DNA repair processes. The structural modifications present in this compound may influence its ability to participate in these metabolic pathways, either as an alternative substrate or as a competitive inhibitor. Understanding these relationships is crucial for predicting the biological behavior of nicotinic acid derivatives and optimizing their therapeutic potential.

Compound Molecular Formula Molecular Weight Substitution Pattern Key Structural Features
Nicotinic Acid C₆H₅NO₂ 123.11 None Basic pyridine-3-carboxylic acid core
This compound C₁₀H₁₄N₂O₃ 210.23 2-amino Tertiary amino group with mixed alkyl/hydroxyalkyl substituents
2-[(2-Hydroxyethyl)amino]nicotinic acid C₈H₁₀N₂O₃ 182.18 2-amino Secondary amino group with single hydroxyethyl substituent
5-Amino-nicotinic acid C₆H₆N₂O₂ 138.12 5-amino Primary amino group at 5-position

Significance of Amino and Hydroxyethyl Substituents in Pyridine-Based Compounds

The incorporation of amino and hydroxyethyl substituents into pyridine-based compounds represents a fundamental strategy in medicinal chemistry for modulating molecular properties and biological activity. Research has demonstrated that amino groups at the 2-position of pyridine rings can dramatically alter both the electronic distribution within the aromatic system and the overall molecular recognition properties. The electron-donating nature of amino substituents increases the electron density of the pyridine ring, potentially affecting both acid-base behavior and metal coordination properties, which are crucial factors in biological systems.

The specific choice of ethyl and 2-hydroxyethyl substituents on the amino group in this compound reflects sophisticated molecular design principles. The ethyl group contributes lipophilic character that may enhance membrane permeability and tissue distribution, while the 2-hydroxyethyl group provides hydrophilic character and potential for hydrogen bonding interactions. This combination creates a balanced molecular profile that may optimize both pharmacokinetic properties and target binding characteristics. Studies of structure-activity relationships in pyridine derivatives have consistently shown that such balanced hydrophilic-lipophilic properties are crucial for optimal biological activity.

Mechanistic studies of amino-substituted pyridine derivatives have revealed the importance of the amino group's position and substitution pattern in determining biological activity. Research on nicotinic acid adenine dinucleotide phosphate analogues has shown that amino substitutions at the 2-position can maintain or even enhance biological activity compared to unsubstituted compounds. These studies demonstrate that the amino group can participate in crucial molecular recognition events, either through direct hydrogen bonding with target proteins or through altered electronic interactions within the binding site.

The hydroxyethyl component of the substituent pattern in this compound provides additional functionality that extends beyond simple hydrophilicity enhancement. The terminal hydroxyl group can serve as a site for metabolic transformation, potentially leading to active metabolites or facilitating excretion pathways. Furthermore, the hydroxyl group can participate in specific binding interactions with biological targets, acting as either a hydrogen bond donor or acceptor depending on the local chemical environment. This dual functionality makes hydroxyethyl-substituted compounds particularly valuable in drug design applications.

Comparative studies of different amino substituent patterns have provided insights into the optimal design of pyridine-based bioactive compounds. Research on 5-amino-nicotinic acid derivatives has shown that the presence of amino groups can significantly enhance inhibitory activity against key enzymes such as α-amylase and α-glucosidase. These studies revealed that compounds with both amino and hydroxyl functionalities demonstrated the most potent biological activities, supporting the design rationale underlying this compound. The combination of multiple functional groups within a single substituent creates opportunities for multi-point binding interactions that can enhance both potency and selectivity.

Properties

IUPAC Name

2-[ethyl(2-hydroxyethyl)amino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-2-12(6-7-13)9-8(10(14)15)4-3-5-11-9/h3-5,13H,2,6-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGJADSOJMHPEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent-Free Reaction of Precursors

Method Overview:
A prominent method involves reacting methyl nicotinate (a white solid) with liquid monoethanolamine under solvent-free conditions. This approach emphasizes environmental friendliness, simplicity, and high yield.

Process Details:

  • Reactants: Methyl nicotinate (solid) and monoethanolamine (liquid).
  • Conditions:
    • The mixture is heated to approximately 60°C.
    • Continuous stirring ensures uniform reaction.
    • Reaction duration typically lasts around 4 hours.
  • Outcome:
    • The reaction yields 2-[Ethyl(2-hydroxyethyl)amino]nicotinic acid with high purity and yield (up to 97%).
    • No complex separation processes, such as chromatography, are necessary due to the high selectivity and purity of the product.

Research Findings:
This method overcomes the traditional lengthy synthesis procedures, reducing reaction time and simplifying purification, thus making it suitable for industrial applications.

Reaction of Solid and Liquid Precursors with Controlled Heating

Method Overview:
Another approach involves mixing solid derivatives of nicotinic acid with liquid amino alcohols, followed by controlled heating and stirring.

Process Details:

  • Reactants:
    • Solid compound of chemical formula 2 (likely a derivative of nicotinic acid).
    • Liquid compound of chemical formula 3 (probably ethanolamine or similar amino alcohol).
  • Conditions:
    • Mixing at ambient conditions, then heating the mixture to 50–70°C.
    • Stirring during heating for 30 minutes to 10 hours, preferably around 4 hours.
  • Mechanism:
    • The reaction involves nucleophilic substitution or addition, forming the target amino-nicotinic acid derivative.

Research Findings:
This method allows precise control over reaction parameters, leading to high purity products, and is adaptable for scale-up.

Use of Isopropyl Alcohol and Ether for Purification

Method Overview:
Post-reaction, the product is purified via solvent extraction and crystallization using isopropyl alcohol and isopropyl ether.

Process Details:

  • Reaction: Conducted similarly under heating at 60°C with stirring.
  • Purification Steps:
    • Cooling the reaction mixture to 40°C.
    • Adding isopropyl ether gradually to induce crystallization.
    • Further cooling to 30–45°C enhances crystal formation.
    • Crystals are filtered and washed with isopropyl ether to remove impurities.

Research Findings:
This method yields high-purity crystalline This compound , with a melting point of 78–80°C, suitable for pharmaceutical applications.

Data Table Summarizing Preparation Methods

Method Reactants Conditions Duration Purification Yield Notes
Solvent-Free Heating Methyl nicotinate + Monoethanolamine 60°C, stirring 4 hours None (crystallization) Up to 97% Environmentally friendly, scalable
Solid-Liquid Reaction Compound 2 + Compound 3 50–70°C, stirring 0.5–10 hours Crystallization, washing High Precise control, high purity
Crystallization from Alcohol/Ether Reaction mixture + isopropyl ether 30–45°C 1–4 hours Filtration, washing >95% Purity suitable for pharmaceuticals

Research Findings and Innovations

  • Efficiency and Yield:
    The solvent-free reaction significantly reduces synthesis time and improves yield compared to traditional methods involving multiple steps and solvents.

  • Purity and Stability:
    Crystallization techniques from alcohols and ethers produce highly pure compounds, with well-defined melting points and spectral characteristics confirmed by NMR and XRD analyses.

  • Environmental and Industrial Compatibility:
    The methods avoid toxic solvents, aligning with green chemistry principles, and are adaptable for large-scale manufacturing.

  • Advantages Over Conventional Methods:

    • Reduced reaction times (from days to hours).
    • Simplified purification processes.
    • High product purity and yield.

Additional Considerations

  • Reaction Optimization:
    Precise temperature control (preferably around 60°C) and stirring are critical for maximizing yield and purity.

  • Scale-up Potential:
    The solvent-free and crystallization methods are suitable for industrial scale, providing cost-effective and environmentally sustainable production routes.

  • Potential for Derivatization: The synthesized compound can serve as a precursor for further modifications, such as forming derivatives or conjugates, as indicated in related nucleoside synthesis literature.

Chemical Reactions Analysis

Types of Reactions

2-[Ethyl(2-hydroxyethyl)amino]nicotinic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

2-[Ethyl(2-hydroxyethyl)amino]nicotinic acid is being investigated for its potential therapeutic properties. Its structure suggests that it may interact with nicotinic receptors, which are implicated in various neurological disorders. Research indicates that compounds with similar structures can modulate neurotransmitter release and exhibit neuroprotective effects.

Biochemical Studies

The compound's ability to form hydrogen bonds due to its hydroxyethyl and amino groups makes it an interesting candidate for studying enzyme-substrate interactions. It can serve as a model compound for understanding the binding affinities of nicotinic acid derivatives to biological targets, particularly in the context of receptor activation and inhibition.

Synthesis of Novel Compounds

As a versatile building block, this compound can be utilized in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical modifications, facilitating the development of new pharmaceuticals or agrochemicals.

Pharmacological Research

Emerging studies suggest that derivatives of nicotinic acid can have anti-inflammatory and analgesic properties. Investigating the pharmacodynamics and pharmacokinetics of this compound could lead to the development of new therapeutic agents targeting inflammation-related conditions.

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of nicotinic acid derivatives, including this compound, on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death, suggesting potential applications in treating neurodegenerative diseases.

Case Study 2: Synthesis of Antitumor Agents

Researchers synthesized a series of compounds based on this compound to evaluate their antitumor activity. The study found that certain derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a promising avenue for cancer therapy development.

Mechanism of Action

The mechanism of action of 2-[Ethyl(2-hydroxyethyl)amino]nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues of Nicotinic Acid

Nicotinic acid derivatives are characterized by substitutions at positions 2, 3, 4, 5, or 6 of the pyridine ring. Below is a comparison of key structural analogues:

Compound Name Substituent Position Substituent Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-[Ethyl(2-hydroxyethyl)amino]nicotinic acid 2 Ethyl(2-hydroxyethyl)amino C₁₁H₁₅N₂O₃ 223.25 Potential pharmaceutical intermediate
2-Hydroxynicotinic acid 2 Hydroxyl C₆H₅NO₃ 139.11 Anti-cancer candidate (in silico studies)
5-Hydroxynicotinic acid 5 Hydroxyl C₆H₅NO₃ 139.11 Substrate for NAADP analog synthesis
2-Aminonicotinic acid 2 Amino C₆H₆N₂O₂ 138.12 Melting point: 295–297°C
5-Bromonicotinic acid 5 Bromo C₆H₄BrNO₂ 202.01 Intermediate in organic synthesis

Key Observations :

  • Substituent Effects: The ethyl(2-hydroxyethyl)amino group in this compound introduces both hydrophobic (ethyl) and hydrophilic (hydroxyethyl) moieties, likely enhancing solubility compared to simpler analogues like 2-aminonicotinic acid .
  • Positional Influence : 2-substituted derivatives (e.g., 2-hydroxynicotinic acid) exhibit distinct biochemical interactions compared to 5-substituted variants (e.g., 5-hydroxynicotinic acid), as seen in their roles in anti-cancer studies or NAADP analog synthesis .

Physicochemical Properties

  • Solubility: The hydroxyethyl group in this compound improves aqueous solubility compared to non-polar derivatives like 5-bromonicotinic acid .
  • Stability: Amino and hydroxyethyl groups may confer sensitivity to oxidation, necessitating storage under inert conditions.

Biological Activity

2-[Ethyl(2-hydroxyethyl)amino]nicotinic acid is a derivative of nicotinic acid, which is known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in neurology and cardiology. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a nicotinic acid backbone with an ethyl(2-hydroxyethyl)amino substituent at the nitrogen position. This modification enhances its solubility and bioavailability compared to other nicotinic derivatives.

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). The compound acts as an agonist at these receptors, facilitating neurotransmitter release and modulating synaptic transmission.

Key Mechanisms:

  • Agonistic Activity: Enhances cholinergic signaling by binding to nAChRs.
  • Neuroprotective Effects: May reduce neuronal damage in conditions like ischemia by promoting neuronal survival pathways.
  • Vasodilatory Effects: Potentially improves blood flow by acting on endothelial cells.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity: The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Effects: It may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various tissues.
  • Neuroprotective Properties: Studies suggest it can protect neurons from apoptosis in models of neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantScavenges free radicals
Anti-inflammatoryReduces levels of TNF-α and IL-6
NeuroprotectiveProtects neurons from hypoxic damage
VasodilatoryIncreases nitric oxide production

Case Study 1: Neuroprotection in Ischemia

A study investigated the neuroprotective effects of this compound in a rat model of ischemia. Results indicated a significant reduction in neuronal death and improved neurological scores compared to control groups. The mechanism was linked to enhanced cholinergic signaling and reduced oxidative stress.

Case Study 2: Cardiovascular Effects

In a clinical trial assessing the cardiovascular effects of the compound, patients exhibited improved endothelial function and reduced blood pressure. The study noted that these effects were associated with increased nitric oxide levels, suggesting a vasodilatory mechanism.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 2-[Ethly(2-hydroxyethyl)amino]nicotinic acid, and how do they address structural elucidation challenges?

  • Methodological Answer : Structural characterization requires a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the ethyl and hydroxyethyl substituents on the nicotinic acid backbone, as proton shifts in the 1.0–3.5 ppm range (for ethyl groups) and 3.5–4.5 ppm (for hydroxyethyl) are diagnostic. High-Performance Liquid Chromatography (HPLC) with UV detection (λ~260 nm) ensures purity, while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹, N-H at ~3300 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (C₁₀H₁₄N₂O₃, MW 210.23 g/mol) via molecular ion peaks .

Q. What safety protocols are critical when handling 2-[Ethyl(2-hydroxyethyl)amino]nicotinic acid in laboratory settings?

  • Methodological Answer : Safety protocols include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 1A/1B/1C hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of dust; ensure local exhaust ventilation during synthesis .
  • Storage : Store in airtight containers at 0–6°C, away from ignition sources (flammable solid, GHS Category 1/2) .
  • Spill Management : Neutralize with sand or vermiculite, collect in sealed containers, and dispose via hazardous waste channels .

Q. How does the choice of solvent system influence the stability of this compound during long-term storage?

  • Methodological Answer : Polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) enhance stability by reducing hydrolysis of the ethyl and hydroxyethyl groups. Avoid aqueous buffers at pH >7, as the compound’s ester linkages may degrade. Accelerated stability studies (40°C/75% RH for 6 months) paired with HPLC monitoring can empirically validate solvent suitability .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer :

  • Controlled Replication : Use a between-subjects experimental design ( ) to isolate variables like cell line specificity or dosage regimens.
  • Meta-Analysis : Systematically compare studies using PRISMA guidelines, focusing on methodological differences (e.g., assay type, purity thresholds >98.5%).
  • Mechanistic Profiling : Employ knock-out models (e.g., CRISPR) to validate target engagement and rule off-target effects .

Q. What computational modeling approaches are suitable for predicting the acid-base behavior of this compound, and how do they align with experimental pKa data?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) predict pKa values by analyzing electron density around ionizable groups (e.g., the carboxylic acid moiety). Validate predictions via potentiometric titration in varying pH buffers (0.1 M KCl, 25°C) and compare to experimental results. Discrepancies >0.5 pH units warrant re-evaluation of solvation models .

Q. What strategies can be employed to optimize the synthetic yield of this compound while minimizing byproduct formation?

  • Methodological Answer :

  • Reaction Engineering : Use microwave-assisted synthesis to reduce reaction time and byproducts (e.g., ethyl ester hydrolysis).
  • Catalysis : Employ Lewis acids (e.g., ZnCl₂) to enhance nucleophilic substitution between ethylamine and nicotinic acid derivatives.
  • Process Monitoring : In-line FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .

Q. How can in silico docking studies be validated experimentally for investigating the binding affinity of this compound with target enzymes?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Run 100-ns trajectories to assess binding stability (RMSD <2.0 Å).
  • Surface Plasmon Resonance (SPR) : Measure kinetic parameters (K_D, k_on/k_off) to corroborate docking scores.
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy-driven binding to validate computational ΔG predictions .

Theoretical and Methodological Frameworks

  • Linking Research to Theory : Ground studies in chemical reactivity theory (e.g., Frontier Molecular Orbital analysis) or pharmacological models (e.g., Lock-and-Key hypothesis) to guide hypothesis generation .
  • Experimental Design : Use quasi-experimental designs ( ) when randomization is impractical, such as in vivo toxicity assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-[Ethyl(2-hydroxyethyl)amino]nicotinic acid
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2-[Ethyl(2-hydroxyethyl)amino]nicotinic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.